2'-Hydroxyflavanone

概要

説明

2’-Hydroxyflavanone is a bioactive compound belonging to the flavanone class of flavonoids. It is known for its diverse biological activities, including anti-inflammatory, antimutagenic, and anticancer properties . This compound is found in various dietary sources such as citrus fruits, vegetables, and tea . Due to its potential therapeutic benefits, 2’-Hydroxyflavanone has been extensively studied in the fields of medicine and pharmacology.

準備方法

Synthetic Routes and Reaction Conditions: 2’-Hydroxyflavanone can be synthesized through several methods. One common approach involves the hydroxylation of flavanone using specific enzymes or chemical reagents. For instance, the enzyme CYP93G2 can hydroxylate flavanone to produce 2’-Hydroxyflavanone . Another method involves the use of chemical reagents such as hydrogen peroxide in the presence of a catalyst to achieve hydroxylation.

Industrial Production Methods: Industrial production of 2’-Hydroxyflavanone typically involves the extraction of flavanones from natural sources followed by chemical modification. The extraction process may include the use of solvents like ethanol or methanol to isolate flavanones from plant materials. Subsequent hydroxylation steps are carried out under controlled conditions to obtain the desired compound .

化学反応の分析

Types of Reactions: 2’-Hydroxyflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution. In acidic and neutral media, it can interconvert between different forms such as flavylium cation, quinoidal base, hemiketal, and chalcones .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include different hydroxylated flavanones and their derivatives, which can further undergo glycosylation or other modifications .

科学的研究の応用

Breast Cancer

2'-Hydroxyflavanone has demonstrated significant anticancer effects against breast cancer cells, particularly in inhibiting the growth of triple-negative breast cancer (TNBC) cells. Studies indicate that 2HF treatment leads to:

- Inhibition of Key Proteins : It reduces the levels of RLIP76 and VEGF, which are crucial for cancer cell proliferation and angiogenesis .

- Induction of Apoptosis : 2HF promotes apoptosis by altering the expression of proteins such as Bcl-2, Bax, and cleaved-PARP .

- Cell Cycle Arrest : It causes G2/M phase arrest in breast cancer cell lines, resulting in decreased cell proliferation .

In vivo studies using xenograft models have shown that 2HF significantly reduces tumor size and weight, indicating its potential as a therapeutic agent for breast cancer .

Lung Cancer

Research has also highlighted the efficacy of 2HF against lung cancer. It has been shown to inhibit the growth of various lung cancer cell lines, including those resistant to standard treatments:

- Mechanism of Action : 2HF affects signaling pathways such as the AKT/STAT3 pathway, leading to reduced tumor growth and increased apoptosis in lung cancer cells .

- Selectivity : The compound exhibits selective toxicity towards malignant cells while sparing non-malignant cells, suggesting a favorable safety profile .

Treatment of Leishmaniasis

Recent studies have explored the potential of this compound as a treatment for leishmaniasis, a disease caused by protozoan parasites:

- In vitro and In vivo Efficacy : 2HF has been effective against both wild-type and antimony-resistant Leishmania amazonensis promastigotes. It decreases infection rates in macrophages without causing toxicity to these immune cells .

- Therapeutic Potential : The compound significantly reduces lesion sizes and parasite loads in murine models, indicating its promise as an oral treatment option for cutaneous leishmaniasis .

Renal Cell Carcinoma

The application of this compound extends to renal cell carcinoma (RCC), particularly in cases associated with VHL mutations:

- Targeted Action : 2HF selectively inhibits VHL-mutant RCC by suppressing epidermal growth factor receptor signaling pathways and reducing angiogenesis markers like CD31 .

- Cell Cycle Effects : The compound induces G2/M phase arrest and decreases proliferation markers such as Ki67 in RCC models, showcasing its potential as a targeted therapy for this type of cancer .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Breast Cancer | Inhibition of RLIP76, VEGF; Induction of apoptosis | Significant tumor size reduction in xenografts |

| Lung Cancer | Targeting AKT/STAT3 pathway; selective toxicity | Effective against resistant lung cancer cell lines |

| Leishmaniasis | Reduces infection index; non-toxic to macrophages | Decreases lesion size in murine models |

| Renal Cell Carcinoma | Inhibition of EGF signaling; anti-angiogenic properties | Induces G2/M phase arrest; spares normal cells |

作用機序

2’-Hydroxyflavanone exerts its effects through various molecular targets and pathways:

Anticancer Activity: It inhibits the STAT3 pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Anti-inflammatory Activity: It modulates the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Antileishmanial Activity: It disrupts the cellular proliferation of Leishmania species by inhibiting key metabolic pathways.

類似化合物との比較

2’-Hydroxyflavanone is unique among hydroxyflavanones due to its specific hydroxylation pattern. Similar compounds include:

- 4’-Hydroxyflavanone

- 6-Hydroxyflavanone

- 7-Hydroxyflavanone

Compared to these compounds, 2’-Hydroxyflavanone has shown distinct biological activities, particularly in its anticancer and antileishmanial properties . Its ability to inhibit the STAT3 pathway and downregulate HER2 expression sets it apart from other hydroxyflavanones .

生物活性

2'-Hydroxyflavanone (2HF) is a naturally occurring flavonoid predominantly found in citrus fruits. This compound has garnered attention for its diverse biological activities, particularly in cancer research and potential therapeutic applications. This article reviews the biological activities of 2HF, summarizing key findings from various studies, including its mechanisms of action, effects on different cancer types, and potential applications in treating other diseases.

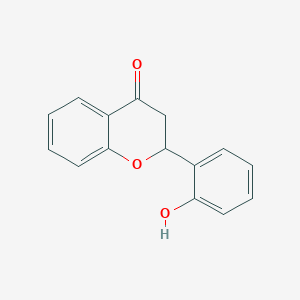

Chemical Structure and Properties

The chemical structure of this compound is characterized by a flavanone backbone with a hydroxyl group at the 2' position. Its molecular formula is C15H12O3, and it has a molecular weight of approximately 240.25 g/mol. The presence of the hydroxyl group significantly influences its biological activity, enhancing its ability to interact with various biological targets.

-

Inhibition of Cell Proliferation :

2HF has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer (PC-3 and DU145), renal cell carcinoma (RCC), and lung cancer cells. Studies indicate that 2HF induces G2/M phase arrest by downregulating cyclin B1 and CDK4 levels, leading to cell cycle disruption . -

Induction of Apoptosis :

The compound promotes apoptosis in cancer cells through several mechanisms:- Regulation of BCL-2 Family Proteins : 2HF modulates the expression of BCL-2 family members, decreasing anti-apoptotic proteins (Mcl-1, Bcl-2) while increasing pro-apoptotic proteins (Bax) in treated cells .

- Activation of Caspases : It enhances the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, critical markers of apoptosis .

-

Inhibition of Angiogenesis :

In RCC models, 2HF has been found to inhibit tumor vascularization by affecting vascular endothelial growth factor (VEGF) signaling pathways . This property is crucial for limiting tumor growth and metastasis.

Case Studies

- Prostate Cancer : In vitro studies demonstrated that 2HF significantly suppressed the growth of metastatic prostate cancer cells in a dose-dependent manner. In vivo experiments further confirmed its efficacy in reducing tumor growth in animal models .

- Lung Cancer : Research indicated that 2HF effectively inhibited both small cell (SCLC) and non-small cell lung cancer (NSCLC) lines, with a GI50 ranging from 20 to 80 μM, suggesting its potential as a non-toxic therapeutic agent .

Leishmaniasis

Recent studies have highlighted the efficacy of 2HF against Leishmania amazonensis, showing significant inhibition of both promastigote and intracellular amastigote forms. The compound reduced lesion size and parasite load in murine models without notable toxicity to host macrophages . This positions 2HF as a promising candidate for treating cutaneous leishmaniasis.

Summary Table of Biological Activities

特性

IUPAC Name |

2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKWCKFDCPVDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938395 | |

| Record name | 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17348-76-4 | |

| Record name | 2′-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17348-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-4-one, 2-(2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2'-Hydroxyflavanone (2HF) exhibits its anticancer effects through multiple mechanisms.

- Inhibition of AKT/STAT3 Signaling: 2HF effectively inhibits the phosphorylation of AKT and STAT3, leading to the downregulation of proteins involved in cell survival and proliferation, such as Mcl-1, Bcl-2, and cyclin B1. This ultimately induces apoptosis in cancer cells. [, , , ]

- Downregulation of Androgen Receptor (AR) Activity: 2HF has been shown to downregulate AR protein levels, attenuating androgen responsiveness and inhibiting the proliferation of androgen-sensitive prostate cancer cells. [, ]

- Suppression of Aldo-Keto Reductase 1C3 (AKR1C3) Activity: 2HF inhibits AKR1C3, an enzyme involved in androgen synthesis and prostaglandin metabolism. This inhibition contributes to its anti-cancer effects in prostate cancer and keloids. [, ]

- Inhibition of RLIP76: 2HF downregulates RLIP76, a protein involved in drug resistance and tumor progression. This contributes to its anticancer effects and enhances the efficacy of other chemotherapeutic agents. [, , ]

- Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling: In VHL-mutant renal cell carcinoma, 2HF suppresses EGFR signaling, which is often upregulated in these cells, leading to reduced proliferation and angiogenesis. [, ]

- Modulation of Apoptosis-Related Proteins: 2HF has been shown to induce apoptosis by increasing pro-apoptotic proteins (Bax, BIM) and decreasing anti-apoptotic proteins (Bcl-2, Bcl-xL). [, ]

ANone:

- Spectroscopic Data: Detailed spectroscopic data can be found in the literature. [] Key spectroscopic features include characteristic signals in 1H NMR and 13C NMR, as well as UV-Vis absorption bands.

- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): 2HF selectively and effectively inhibits 11β-HSD1 reductase activity, particularly the reduction of 7-ketocholesterol to 7β-hydroxycholesterol in the liver. [, ] This enzyme is considered a potential target for type 2 diabetes treatment.

- Aldo-keto reductase 1C3 (AKR1C3): 2HF inhibits AKR1C3, which is involved in prostaglandin metabolism. This property contributes to its therapeutic potential in keloid treatment. []

ANone:

- ADMET Property Prediction: In silico analysis suggests that 2HF possesses favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, making it a suitable candidate for oral drug development. []

- Molecular Docking: Docking studies have been used to investigate the binding interactions of 2HF with its target enzymes, such as CYP2A6. These studies provide insights into its mechanism of action. []

ANone: Several studies have explored the impact of structural modifications on the activity of 2HF:

- Hydroxyl Group Position: The position of the hydroxyl group significantly influences the biological activity. For example, 2HF exhibits stronger antiproliferative activity against leukemia cells than 3'-hydroxyflavanone or 4'-hydroxyflavanone. []

- Double Bond in C-ring: The presence of a double bond between C2 and C3 in the flavonoid structure, as seen in flavones, reduces the inhibitory effect on 11β-HSD1 compared to flavanones like 2HF. []

- Schiff Base Formation: Modifying 2HF to form a Schiff base derivative enhanced its DNA-binding properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。